Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

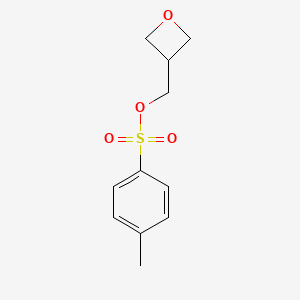

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the linear formula C11H14O4S . It has a molecular weight of 242.3 .

Synthesis Analysis

The synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate involves the reaction of 3-hydroxypropanal with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then cyclized by heating in the presence of a Lewis acid catalyst like zinc chloride to form the target compound.Molecular Structure Analysis

The InChI code for Oxetan-3-ylmethyl 4-methylbenzenesulfonate is 1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 .Physical And Chemical Properties Analysis

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a white to yellow solid . It should be stored in a refrigerator .Applications De Recherche Scientifique

Molecular Structure and Vibrational Analysis

Oxetan-3-ylmethyl 4-methylbenzenesulfonate has been studied for its molecular structure and vibrational properties. Ristova et al. (1999) conducted an ab initio quantum chemical study and IR and Raman spectra analysis of oxonium p-toluenesulfonate, providing insights into the geometry and vibrational modes of the 4-methylbenzenesulfonate anion (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).

Antioxidant and Anti-Corrosive Properties

The compound has been evaluated for its antioxidant properties in lubricating oils. Habib, Hassan, and El‐Mekabaty (2014) synthesized and tested various derivatives as antioxidants and corrosion inhibitors for gasoline lubricating oil (Habib, Hassan, & El‐Mekabaty, 2014). Additionally, Ehsani, Moshrefi, and Ahmadi (2015) investigated the compound's inhibitory action on Aluminum corrosion in sulfuric acid, revealing excellent inhibiting properties (Ehsani, Moshrefi, & Ahmadi, 2015).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the compound has been implicated in the synthesis of novel compounds with potential therapeutic applications. Kolluri et al. (2018) noted its role in the unexpected formation of a 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] during an attempted cyclization, opening avenues for medicinal chemists (Kolluri, Zhang, Singh, & Duncton, 2018).

Cancer Cell Inhibition

Shen et al. (2012) synthesized a series of novel derivatives using oxetan-3-ylmethyl 4-methylbenzenesulfonate, which exhibited promising results in suppressing the growth of lung cancer cells (Shen, Zhu, Li, Zhao, & Miao, 2012).

Synthetic Chemistry Applications

The compound has also been used in various synthetic chemistry applications. For example, Ye, He, and Zhang (2010) described a method for synthesizing various oxetan-3-ones from readily available propargylic alcohols, highlighting the utility of the compound in facilitating the formation of strained oxetane rings (Ye, He, & Zhang, 2010).

Photoacid Generator Applications

Plater, Harrison, and Killah (2019) investigated the compound's potential as a photoacid generator in polymer resists, exploring its photochemical decompositions (Plater, Harrison, & Killah, 2019).

Allergic Inflammatory Response Inhibition

Yoo, Lee, and Lee (2017) studied the effects of derivatives on mast cell degranulation, indicating its potential in preventing allergic disorders (Yoo, Lee, & Lee, 2017).

Electrochemical Applications

In electrochemical applications, Kim, Yoo, Im, and Kim (2013) synthesized various oxidants, including a derivative of 4-methylbenzenesulfonate, to study their effects on the characteristics of conductive polymer aluminum solid electrolyte capacitors (Kim, Yoo, Im, & Kim, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDXQYOMYPRXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

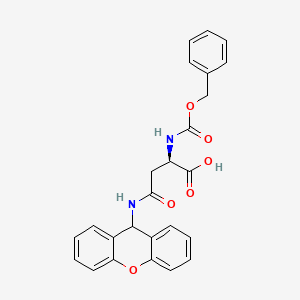

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)